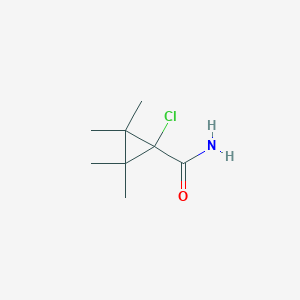
1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C8H14ClNO and a molecular weight of 175.66 g/mol . It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxamide typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the desired carboxamide . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized under specific conditions to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclopropane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxamide can be compared with similar compounds such as:
1-Chloro-2-methyl-2-propanol: This compound has a similar chlorine substitution but differs in its alcohol functional group.
2-Chloro-1,1,1-trimethoxyethane: This compound features a chloromethyl group and multiple methoxy groups, differing significantly in structure and reactivity.
Propiedades
Fórmula molecular |
C8H14ClNO |
|---|---|
Peso molecular |
175.65 g/mol |
Nombre IUPAC |
1-chloro-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H14ClNO/c1-6(2)7(3,4)8(6,9)5(10)11/h1-4H3,(H2,10,11) |
Clave InChI |
QVFZMACGXUXXQO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C(=O)N)Cl)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


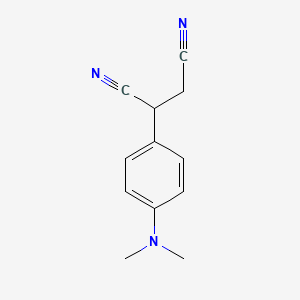
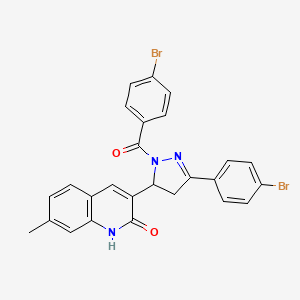
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111192.png)
![(Z,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B14111206.png)
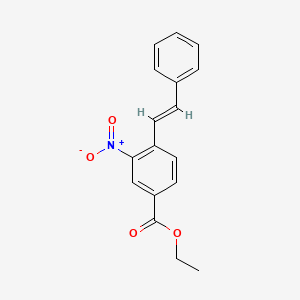

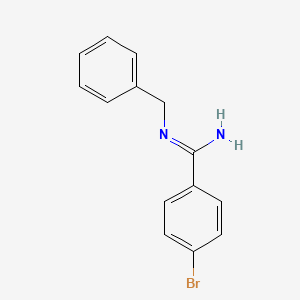
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14111234.png)

![5-(4-chlorophenyl)-4-[(3,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14111237.png)

![3-cinnamyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14111248.png)
![ethyl 2-[4-chloro-2-[(E)-hydroxyiminomethyl]-6-methoxyphenoxy]acetate](/img/structure/B14111252.png)
![3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B14111263.png)
